molecular formula C18H28N4O2 B4374689 N~3~-CYCLOHEXYL-1-[2-(CYCLOHEXYLAMINO)-2-OXOETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE

N~3~-CYCLOHEXYL-1-[2-(CYCLOHEXYLAMINO)-2-OXOETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4374689
M. Wt: 332.4 g/mol
InChI Key: MZDMPONUQMORBJ-UHFFFAOYSA-N
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Description

N~3~-CYCLOHEXYL-1-[2-(CYCLOHEXYLAMINO)-2-OXOETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrazole ring, a cyclohexyl group, and a carboxamide functional group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N3-CYCLOHEXYL-1-[2-(CYCLOHEXYLAMINO)-2-OXOETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the cyclohexyl group: Cyclohexylamine is reacted with the pyrazole derivative to introduce the cyclohexyl group.

    Formation of the carboxamide group: The final step involves the reaction of the intermediate with an appropriate carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products:

    Oxidation: Hydroxylated derivatives of the cyclohexyl groups.

    Reduction: Amino derivatives of the carboxamide group.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

N~3~-CYCLOHEXYL-1-[2-(CYCLOHEXYLAMINO)-2-OXOETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N3-CYCLOHEXYL-1-[2-(CYCLOHEXYLAMINO)-2-OXOETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    N-cyclohexyl-2-aminoethanesulfonic acid: A buffering agent used in biological research.

    N-cyclohexyl methylone: A novel stimulant with psychoactive effects.

    N-cyclohexyl butylone: Another stimulant with structural similarities.

Uniqueness: N3-CYCLOHEXYL-1-[2-(CYCLOHEXYLAMINO)-2-OXOETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of a pyrazole ring, cyclohexyl groups, and a carboxamide functional group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-cyclohexyl-1-[2-(cyclohexylamino)-2-oxoethyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2/c23-17(19-14-7-3-1-4-8-14)13-22-12-11-16(21-22)18(24)20-15-9-5-2-6-10-15/h11-12,14-15H,1-10,13H2,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDMPONUQMORBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C=CC(=N2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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